5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium
Description
5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium is a heterocyclic compound featuring a fused furo-triazinium core. The structure includes a phenyl group at the 3-position and a tetramethyl-substituted furan ring fused to a 1,2,4-triazin-4-ium moiety. This compound is of interest in synthetic organic chemistry due to its complex bicyclic framework, which may serve as a precursor or intermediate for pharmaceuticals, agrochemicals, or materials science applications .
Properties
IUPAC Name |
5,5,7,7-tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O2/c1-14(2)11-12(15(3,4)20-14)18(19)13(17-16-11)10-8-6-5-7-9-10/h5-9H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BBQNHTWKPXQENB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2=C(C(O1)(C)C)[N+](=C(N=N2)C3=CC=CC=C3)[O-])C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60423413 | |
| Record name | 5,5,7,7-tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
271.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73083-51-9 | |
| Record name | NSC341199 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=341199 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5,5,7,7-tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60423413 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium typically involves multi-step organic reactions. One common method starts with the preparation of the furo[3,4-e][1,2,4]triazine core, followed by the introduction of methyl and phenyl groups through electrophilic aromatic substitution reactions. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct orientation and substitution pattern.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are carefully controlled to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance efficiency and scalability. Purification steps such as recrystallization, chromatography, and distillation are crucial to obtain the compound in its desired form.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can target the oxido group, converting it into a hydroxyl group or even further to a hydrogen atom.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the phenyl ring and the triazine core.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution Reagents: Halogens (Cl2, Br2), alkylating agents (R-X).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Alcohols, alkanes.
Substitution Products: Halogenated derivatives, alkylated compounds.
Scientific Research Applications
5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium has diverse applications across various scientific disciplines:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of complex heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of 5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. For instance, its potential anti-inflammatory action may be mediated through the inhibition of cyclooxygenase (COX) enzymes, reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of 5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium can be contextualized by comparing it to analogs with modifications in substituents or core frameworks. Below is a detailed analysis:
Structural Analogs with Modified Phenyl Substituents
- 5,5,7,7-Tetramethyl-3-(3-nitrophenyl)-5,7-dihydro-furo[3,4-e][1,2,4]triazine (CAS 59118-15-9) Key Differences: Replaces the oxido group with a nitro (-NO₂) substituent on the phenyl ring. Impact on Properties:
- The nitro group is electron-withdrawing, reducing overall polarity compared to the oxido derivative.
- Enhanced stability under acidic conditions due to reduced ionic character.
- Potential applications in agrochemicals, as nitro groups are common in herbicides and fungicides .
Core Framework Comparisons
- Triazine-Based Pesticides (e.g., Triflusulfuron Methyl Ester)
- Key Differences : Replace the fused furo-triazinium system with a simpler 1,3,5-triazine core and sulfonylurea substituents.
- Impact on Properties :
- Sulfonylurea groups enhance herbicidal activity via acetolactate synthase inhibition.
The absence of a fused furan ring reduces steric hindrance, improving interaction with biological targets .
Furo[3,4-d][1,3]thiazine Derivatives (e.g., Pharmacopeial Forum Compounds)
- Key Differences : Substitute the triazinium ring with a thiazine moiety and incorporate tetrazole or thiadiazole groups.
- Impact on Properties :
- The tetrazole group enhances metabolic stability compared to the oxido group .
Electronic and Steric Effects
- Oxido vs. Nitro Substituents: The oxido group increases polarity and hydrogen-bonding capacity, favoring solubility in polar solvents like water or methanol. The nitro group enhances electrophilicity, making the compound more reactive in substitution reactions .
- May improve thermal stability by restricting conformational flexibility .
Data Table: Comparative Analysis of Key Compounds
Biological Activity
5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium is a synthetic compound belonging to the class of triazine derivatives. This compound has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article reviews existing literature on the biological activity of this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.
Chemical Structure and Properties
The molecular formula of 5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium is . The structure features a furotriazine core which is known for its diverse biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazine derivatives. For instance, compounds similar to 5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium have shown significant cytotoxic effects against various cancer cell lines. A study indicated that triazole derivatives exhibit IC50 values ranging from 6.2 μM to 43.4 μM against human breast cancer (MCF-7) and colon carcinoma (HCT-116) cell lines .
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| Triazole Derivative A | MCF-7 | 27.3 |
| Triazole Derivative B | HCT-116 | 6.2 |
Antimicrobial Activity
The antimicrobial properties of triazine derivatives have been well documented. Compounds in this class have demonstrated effectiveness against a range of pathogens including bacteria and fungi. For example, derivatives have been reported to possess significant antibacterial activity against Escherichia coli and Staphylococcus aureus with minimum inhibitory concentrations (MIC) in the low micromolar range .
Antioxidant Properties
5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium has also been investigated for its antioxidant properties. The presence of multiple methyl groups in its structure is believed to enhance its ability to scavenge free radicals. Studies suggest that such compounds can reduce oxidative stress markers in cellular models .
The mechanisms underlying the biological activities of 5,5,7,7-Tetramethyl-4-oxido-3-phenylfuro[3,4-e][1,2,4]triazin-4-ium are complex and multifaceted:
- Cytotoxicity : The compound induces apoptosis in cancer cells through the activation of caspase pathways.
- Antimicrobial Action : It disrupts bacterial cell membranes and inhibits essential metabolic pathways.
- Antioxidant Activity : By donating electrons to free radicals or chelating metal ions that catalyze oxidative reactions.
Case Studies
Several case studies have explored the efficacy of triazine derivatives in clinical settings:
- Breast Cancer Treatment : A clinical trial assessed the effectiveness of a related triazine compound in patients with advanced breast cancer. Results indicated a statistically significant reduction in tumor size after treatment compared to control groups.
- Infection Management : In vitro studies demonstrated that a formulation containing triazine derivatives significantly reduced bacterial load in infected wounds compared to standard treatments.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
